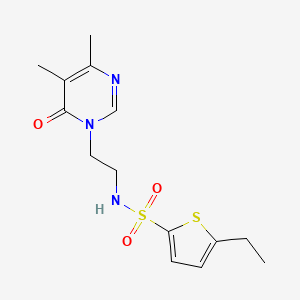
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N5O4S, with a molecular weight of approximately 391.4 g/mol. The chemical structure includes a pyrimidine ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : A cyclization reaction is used to create the 4,5-dimethyl-6-oxopyrimidine structure.
- Alkylation : The pyrimidine core is then alkylated with an ethyl halide.
- Sulfamoylation : Finally, the compound is treated with sulfonyl chloride to introduce the sulfonamide functionality.
These steps allow for the creation of a compound that can interact with various biological targets.
Antitumor Activity
Research has shown that compounds containing thiophene and pyrimidine derivatives exhibit notable antitumor activity. For example, studies indicate that similar compounds demonstrate significant inhibitory effects on various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
A study published in Sciendo found that certain thiophene derivatives exhibited promising antitumor properties, suggesting that modifications in the structure can enhance efficacy against specific tumors .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. A review highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, with some derivatives showing effectiveness comparable to standard antibiotics such as ampicillin and gentamicin .
In particular, modifications at the thiophene position significantly influenced antimicrobial potency. Compounds with specific substituents exhibited enhanced activity against pathogens like Aspergillus fumigatus and Syncephalastrum racemosum .
The mechanism by which this compound exerts its effects typically involves:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folic acid synthesis.
- Receptor Interaction : The compound may also interact with specific cellular receptors or pathways that regulate cell proliferation and apoptosis.
These interactions can lead to alterations in cellular processes, contributing to its antitumor and antimicrobial effects.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A series of synthesized thiophene derivatives were tested against a panel of bacteria and fungi, revealing significant inhibition zones that suggest potent antimicrobial activity .
Propiedades
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-4-12-5-6-13(21-12)22(19,20)16-7-8-17-9-15-11(3)10(2)14(17)18/h5-6,9,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAWRQYKZDDRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













